1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H13FN4O2 and its molecular weight is 288.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.10225383 g/mol and the complexity rating of the compound is 447. The solubility of this chemical has been described as 30.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a class of compounds related to the chemical structure of interest, has shown promising results as multitarget drugs for treating neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonist activities at A1/A2A adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. For example, compounds with specific substitutions have shown triple-target inhibition, combining adenosine receptor antagonism with MAO-B inhibition, which may offer advantages over single-target therapeutics in treating these complex diseases (Brunschweiger et al., 2014).
Antidepressant and Anxiolytic Properties
Another area of application is in the development of compounds for potential psychotropic activity. Studies have designed 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7, exploring their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These ligands have shown antidepressant and anxiolytic properties in preclinical models, highlighting their therapeutic potential in treating mental health disorders. The research underscores the value of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over agents targeting a single receptor type, pointing towards the design of new serotonin receptor ligands with improved pharmacological profiles (Chłoń-Rzepa et al., 2013).
Antioxidant Activity and DNA Cleavage
The synthesis of coumarin-purine hybrids has been reported, with these compounds being evaluated for their in vitro antioxidant activity and DNA cleavage capability. Such studies not only contribute to understanding the chemical properties and biological activities of these hybrid compounds but also open pathways to their application in medical research and therapy, particularly in areas related to oxidative stress and genetic damage (Mangasuli et al., 2019).
DPP-IV Inhibitors
Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has identified compounds with moderate to good inhibitory activities against dipeptidyl peptidase IV (DPP-IV). These findings are particularly relevant for developing treatments for type 2 diabetes, as DPP-IV inhibitors play a crucial role in glucose metabolism by prolonging the action of incretin hormones (Mo et al., 2015).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFIXZCUOCVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202947 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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